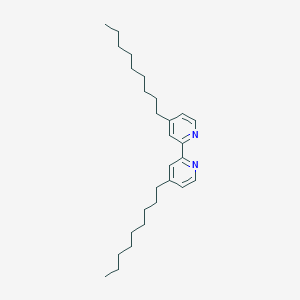

4,4'-二壬基-2,2'-联吡啶

描述

4,4’-Dinonyl-2,2’-bipyridine is a chemical compound with the molecular formula C28H44N2 . It is used in the preparation of an artificial muscle with lamellar structure based on a nematic triblock copolymer . It is also used as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .

Molecular Structure Analysis

The molecule of 4,4’-Dinonyl-2,2’-bipyridine has a crystallographically imposed centre of symmetry . A segregated packing structure between the alkyl chain layers and pyridine rings is observed .

Chemical Reactions Analysis

4,4’-Dinonyl-2,2’-bipyridine is used in the preparation of an artificial muscle with lamellar structure based on a nematic triblock copolymer . It is also used as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .

Physical And Chemical Properties Analysis

4,4’-Dinonyl-2,2’-bipyridine is a white or off-white powder . Its melting point is between 57.0-67.0°C .

科学研究应用

人工肌肉的制备

4,4'-二壬基-2,2'-联吡啶用于制备基于向列型三嵌段共聚物的一种具有层状结构的人工肌肉 . 这种应用在机器人和假肢领域意义重大,人工肌肉可以模拟自然肌肉的功能,提供运动和灵活性。

循环伏安法研究

该化合物也用作配合物,在催化原子转移自由基聚合的铜配合物的循环伏安法研究中使用 . 循环伏安法是一种电化学测量方法,广泛用于研究分子氧化还原性质。

配位化学

联吡啶,包括 4,4'-二壬基-2,2'-联吡啶,是配位化学中已知的优良配体 . 它们可以与各种金属形成配合物,影响许多领域,包括催化和材料化学。

超分子结构

联吡啶的氮原子能够通过非共价相互作用(氢键或卤键)与不同的分子相互作用,从而形成具有有趣性质的超分子结构 .

手性与阻转异构

联吡啶化学的另一个重要方面是通过环官能化或受限旋转(阻转异构)引入手性的可能性,从而提高了它们在不对称性应用中的重要性 .

电化学性质

关于 4,4'-联吡啶,氮的季铵化会生成紫罗酮,它们以其良好的电化学性质而闻名 . 这使得它们在新型材料的设计和开发中非常有用,特别是在电子领域。

作用机制

Target of Action

It is known to be used in the preparation of artificial muscles with lamellar structure based on a nematic triblock copolymer . It also serves as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .

Mode of Action

Its role in the preparation of artificial muscles and in cyclic voltammetric studies suggests that it may interact with its targets to facilitate specific chemical reactions or transformations .

Biochemical Pathways

Its use in the preparation of artificial muscles and in cyclic voltammetric studies suggests that it may play a role in the biochemical pathways related to these processes .

Pharmacokinetics

Its physical and chemical properties such as melting point (61-63 °c), boiling point (5224±450 °C), and density (0933±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

Its use in the preparation of artificial muscles and in cyclic voltammetric studies suggests that it may have specific effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dinonyl-2,2’-bipyridine. For instance, its storage conditions are reported to be sealed in dry, room temperature . This suggests that factors such as temperature, humidity, and light exposure could potentially affect its stability and efficacy.

安全和危害

生化分析

Biochemical Properties

4,4’-Dinonyl-2,2’-bipyridine is used in the preparation of an artificial muscle with lamellar structure based on a nematic triblock copolymer . It also serves as a complex in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization

Cellular Effects

It is known to be used in the preparation of an artificial muscle with lamellar structure , suggesting it may have some influence on cell function.

Molecular Mechanism

It is known to be used in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization , suggesting it may have some binding interactions with biomolecules and potential effects on enzyme activation or inhibition.

属性

IUPAC Name |

4-nonyl-2-(4-nonylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJFWJXYEWHCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401566 | |

| Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142646-58-0 | |

| Record name | 4,4′-Dinonyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142646-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

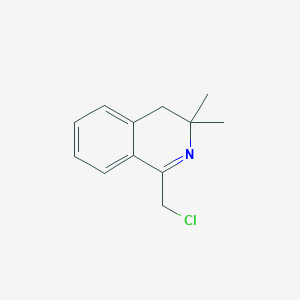

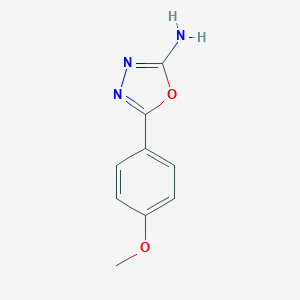

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

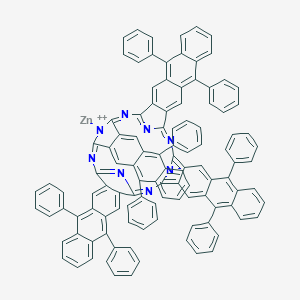

ANone: 4,4'-Dinonyl-2,2'-bipyridine (dNbpy) primarily acts as a ligand, coordinating to metal ions through its two nitrogen atoms. The specific interactions and downstream effects are highly dependent on the metal ion and the overall complex formed. For example:

- In Ruthenium(II) dye-sensitized solar cells (DSSCs): dNbpy acts as an ancillary ligand in Ruthenium(II) complexes. It helps to fine-tune the energy levels of the complex, promoting efficient electron injection into the semiconductor and minimizing charge recombination. [, , , ]

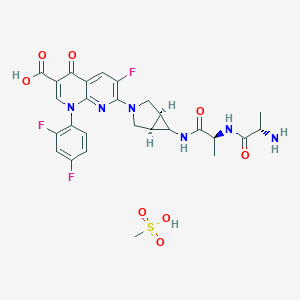

- In Copper-catalyzed Atom Transfer Radical Polymerization (ATRP): dNbpy stabilizes the copper catalyst and influences the polymerization rate and control over polymer architecture. [, , , , ]

- In other applications: dNbpy can facilitate the formation of organized structures like Langmuir-Blodgett films when complexed with metal ions. [, , , ]

ANone:

- Molecular formula: C28H44N2 []

- Spectroscopic data: Characterized by techniques like NMR, IR, and UV-Vis spectroscopy. [, , , , , ]

A: dNbpy exhibits good compatibility with various organic solvents and polymers. [, , , ] Its stability depends on the chemical environment and the metal complex formed:

- Thermal stability: Generally good, but can vary depending on the metal complex. [, , , , ]

- Photostability: Important for applications like DSSCs, where prolonged light exposure is expected. dNbpy-containing Ruthenium(II) complexes often show good photostability. [, , , ]

- Hydrolytic stability: Can be a concern in aqueous environments, but complexation with certain metals can improve stability. []

ANone: dNbpy itself is not a catalyst but plays a crucial role as a ligand in various catalytic systems:

- Atom Transfer Radical Polymerization (ATRP): Enhances the activity and selectivity of copper catalysts, leading to well-defined polymers with controlled molecular weights and architectures. [, , , , ] The mechanism involves reversible activation of dormant alkyl halides by copper complexes, enabling controlled chain growth. [, , ]

ANone: Computational studies have been used to:

- Investigate the electronic structure and properties of dNbpy-containing metal complexes. [, , , ] This includes density functional theory (DFT) calculations to understand electronic transitions, energy levels, and charge transfer processes.

- Predict molecular properties and reactivity. [, , , ] For example, computational models can help predict the redox potentials, absorption spectra, and charge transfer rates of dNbpy-containing complexes.

- Rationalize experimental observations and guide the design of new materials. [, , , ] Computational studies can provide insights into the structure-property relationships of dNbpy-based systems.

ANone: SAR studies focus on understanding how structural variations in dNbpy affect its coordination behavior and the properties of the resulting metal complexes:

- Alkyl chain length: The length of the alkyl chains at the 4,4' positions can influence solubility, aggregation behavior, and packing in solid-state materials. [, , , ]

- Substituents on the bipyridine ring: Introducing electron-donating or electron-withdrawing groups can affect the electronic properties of the ligand and the metal complex, influencing redox potentials, absorption spectra, and catalytic activity. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B119653.png)

acetic acid](/img/structure/B119659.png)